molecular formula C₃₂H₃₁FN₃O.3HCl B1662535 Zosuquidar CAS No. 167465-36-3

Zosuquidar

Katalognummer B1662535
CAS-Nummer: 167465-36-3
Molekulargewicht: 637 g/mol
InChI-Schlüssel: ZPFVQKPWGDRLHL-ZLYBXYBFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Zosuquidar, also known as LY-335979, is an experimental antineoplastic drug . It inhibits P-glycoproteins, which are trans-membrane proteins that pump foreign substances out of cells in an ATP-dependent fashion .


Synthesis Analysis

Zosuquidar was developed as an acid-sensitive albumin-binding prodrug of the P-glycoprotein inhibitor in a two-step synthesis using a maleimide hydrazone linker system .


Molecular Structure Analysis

The molecular formula of Zosuquidar is C32H31F2N3O2 . The structure of Zosuquidar bound to the antigen-binding fragment of UIC2, a human ABCB1-specific inhibitory antibody, has been studied .


Chemical Reactions Analysis

Zosuquidar inhibits P-glycoproteins, causing the cancer cells to lose their medicine tolerance, and making antineoplastic drugs effective .


Physical And Chemical Properties Analysis

The molecular weight of Zosuquidar is 527.616 g/mol .

Wissenschaftliche Forschungsanwendungen

Zosuquidar Trihydrochloride: A Comprehensive Analysis of Scientific Research Applications

Cancer Treatment Enhancement: Zosuquidar is known for its ability to inhibit P-glycoproteins, which are proteins that pump foreign substances out of cells. This property is particularly useful in cancer treatment, as it can prevent cancer cells from expelling chemotherapeutic drugs, thereby enhancing the effectiveness of the treatment .

Overcoming Drug Resistance: In vitro studies have shown that Zosuquidar can circumvent P-glycoprotein-mediated drug resistance in cell culture systems, making it a valuable tool in research aimed at overcoming multidrug resistance (MDR) in cancer .

Pharmacokinetics Studies: Zosuquidar has been used in clinical trials to analyze its pharmacokinetics when used alone or in combination with other drugs like doxorubicin. These studies help determine the optimal dosing and safety profile of the compound .

Investigating P-gp Function: Research involving Zosuquidar also includes studying the function of P-glycoproteins in natural killer cells, which play a role in the immune response against tumors .

Selective Inhibition: Developed as a selective inhibitor against P-gp, Zosuquidar has minimal inhibitory effects on other MDR proteins such as MRP1 and MRP2, making it a specific tool for targeting P-gp related mechanisms .

Understanding Cancer Pathophysiology: Zosuquidar’s role in modulating intracellular calcium signaling, which is associated with cancer development and progression, makes it useful for understanding the pathophysiology of cancer at a cellular level .

Wirkmechanismus

Target of Action

Zosuquidar Trihydrochloride, also known as Zosuquidar, primarily targets P-glycoproteins . P-glycoproteins are trans-membrane proteins that pump foreign substances out of cells in an ATP-dependent fashion . They play a crucial role in determining the response against medications, including cancer therapeutics .

Mode of Action

Zosuquidar inhibits P-glycoproteins . When P-glycoprotein, coded with the MDR1 gene, manifests itself in cancer cells, it discharges much of the antineoplastic drugs from the cells, making cancer cells medicine tolerant, and rendering antineoplastic drugs ineffective . Zosuquidar inhibits this P-glycoprotein, causing the cancer cells to lose their medicine tolerance, and making antineoplastic drugs effective .

Biochemical Pathways

The inhibition of P-glycoproteins by Zosuquidar affects the efflux pump mechanism in cells . The inhibition of P-glycoproteins restores sensitivity to chemotherapeutic agents .

Pharmacokinetics

In the presence of zosuquidar at doses that exceeded 500 mg, there was a modest decrease in clearance (17–22%) and a modest increase in the area under the curve (15–25%) of doxorubicin . This change was associated with enhanced leukopenia and thrombocytopenia .

Result of Action

The inhibition of P-glycoproteins by Zosuquidar results in cancer cells losing their medicine tolerance, thereby making antineoplastic drugs effective . This effectively restores sensitivity to chemotherapeutic agents in cancers overexpressing P-glycoproteins .

Action Environment

The action of Zosuquidar is influenced by the presence of other drugs and the dosage of Zosuquidar itself. For instance, in the presence of high doses of Zosuquidar (≥500 mg), there was a decrease in clearance and an increase in the area under the curve of doxorubicin . This suggests that the dosage of Zosuquidar and its interaction with other drugs can influence its efficacy and stability.

Safety and Hazards

Zosuquidar is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Eigenschaften

IUPAC Name

(2R)-1-[4-[(2R,4S)-3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl]piperazin-1-yl]-3-quinolin-5-yloxypropan-2-ol;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31F2N3O2.3ClH/c33-32(34)29-22-7-1-3-9-24(22)31(25-10-4-2-8-23(25)30(29)32)37-17-15-36(16-18-37)19-21(38)20-39-28-13-5-12-27-26(28)11-6-14-35-27;;;/h1-14,21,29-31,38H,15-20H2;3*1H/t21-,29-,30+,31?;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFVQKPWGDRLHL-ZLYBXYBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5C6C(C6(F)F)C7=CC=CC=C47.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C[C@H](COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5[C@H]6[C@H](C6(F)F)C7=CC=CC=C47.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34Cl3F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1057662
Record name LY335979 trihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1057662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

637.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zosuquidar Trihydrochloride

CAS RN

167465-36-3
Record name Zosuquidar Trihydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167465363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY335979 trihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1057662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 167465-36-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZOSUQUIDAR TRIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/813AGY3126
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zosuquidar
Reactant of Route 2
Zosuquidar
Reactant of Route 3
Zosuquidar
Reactant of Route 4
Reactant of Route 4
Zosuquidar
Reactant of Route 5
Zosuquidar
Reactant of Route 6
Zosuquidar

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.